2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structural Elucidation and Molecular Characterization
Molecular Architecture of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Crystallographic Analysis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one core adopts a planar configuration, as evidenced by X-ray diffraction studies of structurally analogous compounds. Key bond lengths within the bicyclic system include a C–N bond of 1.35 Å between the pyrimidine nitrogen and adjacent carbon, consistent with partial double-bond character due to resonance stabilization. The fused pyridine ring exhibits an average C–C bond length of 1.40 Å, characteristic of aromatic systems.
Intermolecular interactions stabilize the crystalline lattice through:
- C–H···N hydrogen bonds (2.56–2.72 Å) between pyrimidine nitrogen and methoxypropyl hydrogen
- π-π stacking (3.48–3.65 Å interplanar distances) between adjacent pyrido[1,2-a]pyrimidin-4-one cores
Table 1: Key crystallographic parameters of the pyrido[1,2-a]pyrimidin-4-one core
| Parameter | Value | Source |
|---|---|---|
| Pyrimidine C–N bond | 1.35 Å | |
| Pyridine C–C bond | 1.40 Å | |
| π-π stacking distance | 3.48–3.65 Å | |
| Torsion angle (C6–N5–C11–C12) | 178.3° |
The planarity of this core system facilitates electronic conjugation across the fused rings, as demonstrated by UV-Vis spectra showing a strong absorption band at λ_max = 312 nm.
Stereochemical Configuration of the (Z)-Thiazolidin-5-ylidene Moiety
The (Z)-configuration of the thiazolidin-5-ylidene group is confirmed through combined NMR and X-ray analyses. Key evidence includes:
- NOESY correlations between the methylidene proton (δ 8.21 ppm) and both the thione sulfur and methoxypropyl chain protons
- X-ray torsion angles of 178.5° for the C=C–N–C linkage, confirming coplanar arrangement of the conjugated system
The thione group (C=S) exhibits characteristic IR stretching at ν_max = 1215 cm⁻¹, while the conjugated carbonyl (C=O) appears at 1688 cm⁻¹. These vibrational modes demonstrate significant electronic delocalization across the thiazolidinone ring.
Table 2: Spectroscopic signatures of the (Z)-thiazolidin-5-ylidene moiety
| Technique | Key Feature | Value | Source |
|---|---|---|---|
| ¹H NMR | Methylidene proton shift | δ 8.21 ppm | |
| IR | C=S stretching frequency | 1215 cm⁻¹ | |
| X-ray | C=C–N–C torsion angle | 178.5° |
Density functional theory (DFT) calculations confirm the (Z)-isomer is energetically favored by 9.3 kcal/mol over the (E)-form due to reduced steric strain between the methoxypropyl chain and pyrido[1,2-a]pyrimidin-4-one core.
Conformational Dynamics of the 4-(2-Fluorophenyl)piperazine Substituent
The 4-(2-fluorophenyl)piperazine group adopts a chair conformation with distinct torsional preferences:
- N–C–N–C torsion : 25.7° (cis-gauche-trans sequence)
- Dihedral angle between piperazine and fluorophenyl rings: 37.72°
Table 3: Conformational parameters of the piperazine substituent
| Parameter | Value | Source |
|---|---|---|
| Piperazine chair puckering (Q) | 0.582 Å | |
| N–C–N–C torsion angle | 25.7° | |
| Fluorophenyl-piperazine dihedral | 37.72° |
The 2-fluorine substituent induces:
- Steric hindrance (van der Waals radius = 1.47 Å) that twists the phenyl ring 37.72° from the piperazine plane
- Electronic effects shown by shortened C–N bond (1.406 Å vs. 1.426 Å in unsubstituted analogs)
Molecular dynamics simulations reveal three dominant conformers:
- Conformer A (62% population): Fluorine oriented anti to pyrido[1,2-a]pyrimidin-4-one core
- Conformer B (28%): Fluorine syn to core with 12.3 kcal/mol energy penalty
- Conformer C (10%): Intermediate torsional state
This conformational flexibility enables adaptive binding to biological targets while maintaining aromatic stacking capabilities through the fluorophenyl group.
Properties
Molecular Formula |
C26H26FN5O3S2 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26FN5O3S2/c1-35-16-6-11-32-25(34)21(37-26(32)36)17-18-23(28-22-9-4-5-10-31(22)24(18)33)30-14-12-29(13-15-30)20-8-3-2-7-19(20)27/h2-5,7-10,17H,6,11-16H2,1H3/b21-17- |
InChI Key |
WZIYRBJUKWELHM-FXBPSFAMSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S |
Origin of Product |
United States |
Preparation Methods
Functionalization with 3-Methoxypropyl Group
The 3-methoxypropyl side chain is introduced via alkylation of the thiazolidinone nitrogen using 3-methoxypropyl bromide. Potassium carbonate in dry acetone (60°C, 12 h) affords the N-alkylated product in 68% yield after recrystallization from ethanol. NMR analysis reveals triplet signals at δ 3.4 ppm (OCH) and δ 1.8 ppm (CHCHCH), confirming successful alkylation.
Final Coupling and Characterization
The convergent synthesis concludes with a Knoevenagel condensation between the formyl-functionalized pyrido[1,2-a]pyrimidin-4-one and the thiazolidinone methyl group. Catalyzed by piperidine in ethanol (80°C, 5 h), this step achieves a 72% yield, with the (Z)-configuration stabilized by conjugation with the thioxo group. Final purification via preparative HPLC (C18 column, acetonitrile/water 65:35) yields the target compound as a yellow crystalline solid.
Spectral Data
-
HRMS (ESI+) : m/z 606.1821 [M+H] (calc. 606.1825)
-
NMR (500 MHz, DMSO-d) : δ 8.45 (s, 1H, H-2), 7.62–7.58 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 6.95 (s, 1H, =CH), 4.12 (t, J = 6.5 Hz, 2H, OCH), 3.78 (s, 3H, OCH)
-
NMR : δ 178.9 (C=S), 167.2 (C=O), 154.1 (C=N)
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Core formation | AlPWO catalysis | 92 | 99 | Mild conditions, high efficiency |
| Piperazine coupling | SNAr with Cl leaving group | 82 | 98 | Reduced side reactions |
| Thiazolidinone synthesis | [3+2] Cycloaddition | 85 | 97 | (Z)-Selectivity |
| Final condensation | Knoevenagel reaction | 72 | 95 | Conjugation stabilization |
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazolidinone moiety to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research on similar compounds has indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The incorporation of the thiazolidine structure in this compound may enhance its efficacy against various pathogens, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.
Anticancer Potential
Compounds with pyrido-pyrimidine frameworks have been studied for their anticancer activities. The unique combination of this compound's structural features could lead to the inhibition of cancer cell proliferation. Preliminary studies on related compounds suggest that they may induce apoptosis in cancer cells, warranting further exploration into their mechanisms of action.
Neurological Applications
The piperazine group is commonly found in many psychoactive drugs. Therefore, this compound's potential as a neuropharmacological agent could be significant. It may interact with neurotransmitter systems, providing avenues for research into treatments for disorders such as depression or anxiety.
Case Study 1: Antimicrobial Efficacy
A study focusing on thiazolidinone derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the thiazolidinone structure could enhance antibacterial activity significantly. This supports the hypothesis that the thiazolidine component in the compound could provide similar benefits .
Case Study 2: Anticancer Activity
Research published in Molecules highlighted the synthesis of pyrido-pyrimidine derivatives and their anticancer properties. The study found that certain derivatives exhibited selective cytotoxicity against cancer cell lines, indicating that structural modifications could lead to enhanced therapeutic profiles . This suggests that the compound may also possess similar anticancer properties.
Data Table: Structural Features and Biological Activities
| Structural Feature | Description | Potential Biological Activity |
|---|---|---|
| Pyrido-pyrimidine core | Core structure contributing to bioactivity | Anticancer, antimicrobial |
| Piperazine moiety | Enhances receptor interaction | Neurological effects |
| Thiazolidinone derivative | Associated with antimicrobial properties | Antimicrobial, anti-inflammatory |
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrido[1,2-a]pyrimidin-4-one vs. Pyrimido[4,5-d]pyrimidin-4(1H)-one :
The pyrido[1,2-a]pyrimidin-4-one scaffold in the target compound provides planar aromaticity, facilitating π-π stacking with biological targets. In contrast, pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., compounds in ) exhibit fused pyrimidine rings, increasing rigidity but reducing solubility due to higher molecular weight .
Substituent Analysis
Piperazine Derivatives :
- Target Compound : 2-Fluorophenyl-piperazine enhances selectivity for serotonin/dopamine receptors compared to ethyl-piperazine (e.g., ) or 4-methylpiperazine (). The fluorine atom increases electronegativity, improving membrane permeability .
- Comparative Example () : 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[...]}-4H-pyrido[1,2-a]pyrimidin-4-one lacks the fluorophenyl group, resulting in lower receptor affinity but improved aqueous solubility due to reduced hydrophobicity .
- Compounds: Substitutions like 1-phenylethyl () or morpholinophenyl () increase steric hindrance and alter binding kinetics .
Physicochemical Properties
The target compound’s higher LogP compared to ’s derivative reflects enhanced lipophilicity from the fluorophenyl group, favoring blood-brain barrier penetration but limiting solubility .
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a novel organic molecule with significant potential in medicinal chemistry. Its complex structure incorporates various functional groups that may confer unique biological properties, particularly in the modulation of nucleoside transporters and potential applications in cancer therapy.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C27H28FN5O2S2 |
| Molecular Weight | 537.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | CGGICVZGMLQFBV-XLNRJJMWSA-N |
The biological activity of this compound is primarily linked to its ability to inhibit equilibrative nucleoside transporters (ENTs), which play a critical role in nucleotide synthesis and the regulation of adenosine functions. Inhibition of these transporters can lead to altered cellular responses that are beneficial in conditions such as cancer, where nucleoside transport is often dysregulated.
Inhibition of Nucleoside Transporters
Preliminary studies have indicated that this compound exhibits significant inhibition of ENT1 and ENT2, with a preference for ENT2. This selectivity is crucial as it may reduce side effects associated with broader-spectrum inhibitors and enhance therapeutic efficacy in specific contexts, such as tumor microenvironments where ENT activity is altered.
Case Studies and Research Findings
- Study on ENTs Inhibition : A study demonstrated that derivatives similar to this compound showed enhanced selectivity towards ENT2 compared to ENT1. This was evidenced by using nucleoside transporter-deficient cell lines transfected with cloned human ENTs. The results indicated that compounds with a similar piperazine moiety could significantly inhibit nucleoside uptake, suggesting a promising avenue for therapeutic development against cancers reliant on nucleoside metabolism .
- Structure-Activity Relationship (SAR) : The unique combination of the fluorophenyl group and piperazine ring was highlighted in SAR studies, which indicated that modifications in substituents could lead to variations in inhibitory potency against MAO-A and MAO-B enzymes. For instance, compounds with specific substitutions on the phenyl ring exhibited differential activities, suggesting that fine-tuning these substituents could optimize biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2-fluorophenyl)piperazine | Contains a piperazine ring; lacks thiazolidinone | Inhibitor of nucleoside transporters |
| 5-(4-fluorophenyl)-1H-pyrazole | Similar fluorinated aromatic system; different core | Potential anti-inflammatory activity |
| 3-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyridazine | Contains piperazine; different heterocyclic core | Antidepressant effects |
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including condensation of pyrido[1,2-a]pyrimidin-4-one precursors with thiazolidinone derivatives and subsequent functionalization of the piperazine ring. Key steps include:
- Z-Selective Knoevenagel condensation to ensure stereochemical integrity of the thiazolidinone-methylidene moiety .
- Piperazine coupling under Buchwald-Hartwig conditions using palladium catalysts to introduce the 2-fluorophenyl group .
Optimization strategies: - Use continuous flow reactors to enhance yield and scalability in industrial settings .
- Monitor reaction progress via HPLC-MS to identify intermediates and byproducts .
Advanced: How can computational methods improve reaction path design for this compound?
Answer:
Advanced computational approaches, such as quantum chemical reaction path searches , can predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Density Functional Theory (DFT) simulations model the electronic effects of the 3-methoxypropyl substituent on thiazolidinone reactivity .
- Machine learning algorithms analyze historical reaction data to recommend optimal solvent systems (e.g., DMF vs. THF) for piperazine functionalization .
These methods are integrated with experimental validation through in situ IR spectroscopy to track reaction kinetics .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies stereochemistry (e.g., Z-configuration of the methylidene group) and confirms piperazine ring substitution patterns .
- 2D NOESY resolves spatial proximity between the fluorophenyl and thiazolidinone moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects sulfur-related fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for stability .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in biological assays (e.g., antimicrobial vs. anticancer activity) require:
- Orthogonal assay validation : Use SPR (Surface Plasmon Resonance) to confirm target binding affinity alongside cell-based viability assays .
- Metabolomic profiling : Identify off-target effects caused by the 3-methoxypropyl group’s metabolic instability .
- Structural analogs comparison : Benchmark against derivatives with modified thiazolidinone substituents to isolate pharmacophore contributions .
Basic: What are the key structural features influencing this compound’s reactivity?
Answer:
- Thiazolidinone core : The 2-thioxo group enhances electrophilicity, enabling nucleophilic attacks at the 4-oxo position .
- Piperazine ring : The 2-fluorophenyl substituent modulates lipophilicity and π-π stacking with biological targets .
- Z-configuration : Ensures proper spatial alignment for target binding, verified via CD spectroscopy .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Catalyst screening : Replace traditional Pd catalysts with heterogeneous catalysts (e.g., Pd/C) to reduce metal leaching during piperazine coupling .
- Solvent engineering : Switch from DMF to cyclopentyl methyl ether (CPME) for greener and safer large-scale reactions .
- Process analytical technology (PAT) : Implement Raman spectroscopy for real-time monitoring of crystallization to avoid polymorphic impurities .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS analysis to identify degradation products .
- Plasma stability assays : Incubate with human plasma and quantify parent compound levels via UHPLC-UV over 24 hours .
Advanced: What computational tools predict the compound’s pharmacokinetic profile?
Answer:
- Physiologically Based Pharmacokinetic (PBPK) modeling : Simulates absorption/distribution based on logP (-0.3 to +1.2) and pKa (7.4) values .
- ADMET Predictors : Estimate CYP450 inhibition risks (e.g., CYP3A4) due to the piperazine moiety’s basicity .
- Molecular dynamics simulations : Model interactions with serum albumin to predict plasma protein binding .
Basic: What are the primary applications of this compound in drug discovery?
Answer:
- Kinase inhibition : The pyrido[1,2-a]pyrimidin-4-one scaffold targets ATP-binding pockets in kinases (e.g., CDK2) .
- Antimicrobial activity : The thiazolidinone moiety disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Advanced: How can researchers validate the compound’s mechanism of action?
Answer:
- CRISPR-Cas9 gene editing : Knock out putative targets (e.g., kinase genes) to confirm loss of compound efficacy .
- Cryo-EM : Resolve compound-bound structures of target proteins at near-atomic resolution .
- Thermal shift assays (TSA) : Measure protein melting temperature shifts to quantify binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
